1-[2-(Aminomethyl)-3-methylbutyl]-2,4-dichlorobenzene
Overview
Description
1-[2-(Aminomethyl)-3-methylbutyl]-2,4-dichlorobenzene is an organic compound characterized by the presence of an aminomethyl group attached to a dichlorobenzene ring
Preparation Methods
The synthesis of 1-[2-(Aminomethyl)-3-methylbutyl]-2,4-dichlorobenzene typically involves multi-step organic reactions. One common synthetic route includes the alkylation of 2,4-dichlorobenzene with a suitable alkylating agent, followed by the introduction of the aminomethyl group through reductive amination. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-[2-(Aminomethyl)-3-methylbutyl]-2,4-dichlorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The dichlorobenzene ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(Aminomethyl)-3-methylbutyl]-2,4-dichlorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Aminomethyl)-3-methylbutyl]-2,4-dichlorobenzene involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the dichlorobenzene ring can participate in hydrophobic interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-[2-(Aminomethyl)-3-methylbutyl]-2,4-dichlorobenzene include other dichlorobenzene derivatives and aminomethyl-substituted aromatic compounds. What sets this compound apart is the specific positioning of the aminomethyl and methylbutyl groups, which confer unique chemical and biological properties. Examples of similar compounds include 1-[2-(Aminomethyl)-3-methylbutyl]-4-chlorobenzene and 1-[2-(Aminomethyl)-3-methylbutyl]-2,6-dichlorobenzene.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]-3-methylbutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2N/c1-8(2)10(7-15)5-9-3-4-11(13)6-12(9)14/h3-4,6,8,10H,5,7,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRJLIWQASWIGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=C(C=C(C=C1)Cl)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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